6-(三氟甲基)哒嗪-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

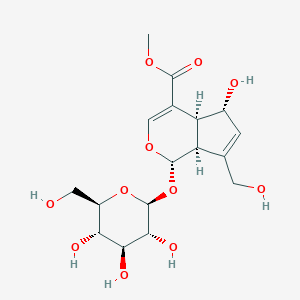

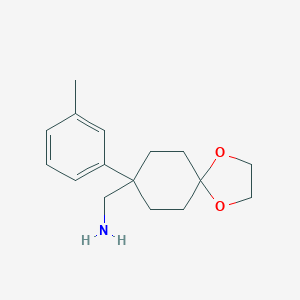

6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant importance in medicinal chemistry. Pyridazines are known for their diverse pharmaceutical applications due to their unique chemical structure and reactivity. The trifluoromethyl group attached to the pyridazine ring is a common motif in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes involves the use of the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds . The synthesis process is confirmed by various techniques, including elemental analysis, 1H-NMR, and 13C-NMR, and sometimes the structure of intermediates is investigated by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and the definitive structure can be determined by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a reaction sequence involving acetic acid derivatives, hydrazinylpyridazine, and chloroamine T . The presence of substituents like the trifluoromethyl group can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's lipophilicity, electronic distribution, and steric hindrance, which in turn can impact its boiling point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and halogen interactions, can be studied using Hirshfeld surface analysis and energy frameworks to understand the packing of molecules in the crystal lattice . These properties are crucial for the compound's potential applications in pharmaceuticals and agrochemicals, as seen in the herbicidal activities of related pyridazine derivatives .

科学研究应用

农用化学品

6-(三氟甲基)哒嗪-3-甲醛: 是农用化学品合成的关键中间体。 包括该化合物在内的三氟甲基吡啶 (TFMP) 衍生物主要用于保护农作物免受害虫侵害。 氟原子理化性质与吡啶部分特性的独特组合促成了这些衍生物的生物活性 .

医药

在制药行业,TFMP 衍生物被纳入活性成分。 这些化合物已被用于多种获批的药物,还有更多正在进行临床试验。 TFMP 部分的存在被认为可以提高药物的疗效和稳定性 .

化学合成

6-(三氟甲基)哒嗪-3-甲醛: 作为化学合成的合成砌块。 它可以参与各种化学反应,包括用于在有机合成中形成碳-碳双键的 Horner-Wadsworth-Emmons 反应 .

兽医学

与在人类药物中的应用类似,TFMP 衍生物也用于兽医学。 它们被纳入治疗动物疾病的药物的制剂中,提高了牲畜的健康和生产力 .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

属性

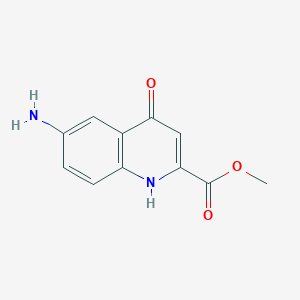

IUPAC Name |

6-(trifluoromethyl)pyridazine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEWMKQZOIZESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617084 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-49-5 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)